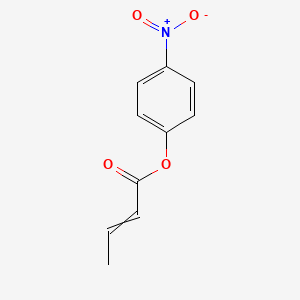

2-Butenoic acid, 4-nitrophenyl ester

Description

General Overview of 2-Butenoic Acid, 4-Nitrophenyl Ester as a Highly Reactive Ester Derivative

This compound, also known as 4-nitrophenyl crotonate, is an activated ester derivative of crotonic acid. chemsrc.comguidechem.com Its structure combines the α,β-unsaturated carbonyl system of the crotonate moiety with the electron-withdrawing 4-nitrophenyl group. This combination renders the ester highly susceptible to nucleophilic attack at the carbonyl carbon, making it a valuable reagent in organic synthesis. The molecular formula of the compound is C₁₀H₉NO₄, and it has a molecular weight of 207.18 g/mol . guidechem.com

The presence of the 4-nitrophenyl group significantly enhances the electrophilicity of the carbonyl carbon, making this ester more reactive than simple alkyl esters of crotonic acid. This heightened reactivity is a key feature, positioning it as a useful intermediate for introducing the crotonyl group into other molecules under relatively mild conditions.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 35665-90-8 ((E)-isomer: 14617-88-0) | chemsrc.comguidechem.com |

| Molecular Formula | C₁₀H₉NO₄ | guidechem.com |

| Molecular Weight | 207.18 g/mol | guidechem.com |

| Topological Polar Surface Area | 72.1 Ų | guidechem.com |

| Hydrogen Bond Acceptor Count | 4 | guidechem.com |

| Rotatable Bond Count | 3 | guidechem.com |

Importance of 4-Nitrophenyl Esters as Excellent Leaving Groups in Nucleophilic Acyl Substitution Reactions

The utility of this compound in chemical synthesis is largely due to the properties of the 4-nitrophenoxide anion as an excellent leaving group. In nucleophilic acyl substitution reactions, the reactivity of a carboxylic acid derivative is heavily influenced by the ability of the substituent attached to the acyl group to depart. libretexts.org A good leaving group is a species that is stable on its own after detaching from the parent molecule. wikipedia.orglibretexts.org

The stability of the 4-nitrophenoxide anion is enhanced by two primary factors:

Resonance Stabilization: The negative charge on the oxygen atom can be delocalized across the benzene (B151609) ring and into the nitro group. This distribution of charge over several atoms makes the anion more stable than a localized charge, such as in an alkoxide.

Inductive Effect: The strongly electron-withdrawing nitro group (-NO₂) pulls electron density away from the aromatic ring, further stabilizing the negative charge of the phenoxide.

The stability of a leaving group correlates with the acidity of its conjugate acid. The conjugate acid of the 4-nitrophenoxide anion is 4-nitrophenol (B140041). 4-nitrophenol is significantly more acidic (pKa ≈ 7.15) than simple alcohols or unsubstituted phenol (B47542) due to the stabilization of its conjugate base. wikipedia.org This lower basicity means the 4-nitrophenoxide is less likely to re-attack the carbonyl carbon, favoring the forward reaction. Because of these properties, 4-nitrophenyl esters are frequently employed as "activated esters" to facilitate acyl transfer reactions with a wide range of nucleophiles, including amines and alcohols, often under mild conditions. nih.govkinampark.com Studies comparing 4-nitrophenyl (PNP) esters to other activated esters, such as 2,3,5,6-tetrafluorophenyl (TFP) esters, have demonstrated the superiority of PNP esters in terms of stability and acylation efficiency in certain contexts, such as indirect radiofluorination. nih.gov

Contextualization of 2-Butenoic Acid (Crotonic Acid) and its Derivatives in Synthetic Chemistry and Polymer Research

The acyl portion of the compound, 2-butenoic acid (commonly known as crotonic acid), is a short-chain unsaturated carboxylic acid. wikipedia.orgchemcess.com Crotonic acid and its derivatives are versatile building blocks in organic chemistry and materials science. nih.gov

In synthetic chemistry, the conjugated double bond and the carboxylic acid functionality of crotonic acid allow for a variety of chemical transformations. chemcess.com Its derivatives serve as precursors for pharmaceuticals and agrochemicals. chemcess.com For example, crotonyl chloride can react with N-ethyl-2-methylaniline to produce crotamiton, an anti-scabies agent. wikipedia.org The double bond can undergo addition reactions, such as the Michael addition, allowing for the introduction of nucleophiles at the β-position. researchgate.net

In polymer research, crotonic acid is primarily used as a comonomer. Copolymers of crotonic acid and vinyl acetate (B1210297) are of significant industrial importance and are used in the production of paints, adhesives, and coatings. chemcess.com However, the homopolymerization of crotonate esters is generally challenging due to steric hindrance from the β-methyl group and unfavorable reactivity ratios, which lead to low propagation rates. acs.orgacs.org Despite this, recent research has explored new polymerization techniques, like group-transfer polymerization, and copolymerization with other monomers, such as 2-methylene-1,3-dioxepane, to create novel degradable polymers. acs.orgacs.org The incorporation of crotonoyl groups into biopolymers like chitosan (B1678972) has also been investigated as a strategy to enhance their mucoadhesive properties for drug delivery applications. reading.ac.uk

Scope of Academic Inquiry into the Chemical Compound's Reactivity and Synthetic Utility

The academic interest in this compound lies at the intersection of the reactivity of activated esters and the synthetic potential of crotonates. While specific research focusing exclusively on this molecule is not widespread, its utility can be inferred from studies on analogous compounds.

The primary areas of academic inquiry include:

Monomer for Polymer Synthesis: As a highly reactive ester, 4-nitrophenyl crotonate could serve as an activated monomer in polymerization reactions. Its high reactivity might overcome some of the inherent difficulties associated with polymerizing crotonates, potentially allowing for the synthesis of novel functional polymers under milder conditions than those required for less reactive crotonate esters.

Intermediate in Organic Synthesis: The compound is a valuable acylating agent for introducing the crotonyl moiety. This is useful in the synthesis of complex organic molecules, including natural products and pharmaceuticals, where the α,β-unsaturated carbonyl unit is a common structural motif.

Biochemical Probes: 4-Nitrophenyl esters are widely used as colorimetric substrates to assay the activity of various hydrolytic enzymes, such as lipases and esterases. nih.govcaymanchem.com Upon enzymatic cleavage, the release of the yellow 4-nitrophenolate (B89219) anion can be quantified spectrophotometrically. wikipedia.orgcaymanchem.com By analogy, this compound could be a useful substrate for studying enzymes that process short-chain unsaturated acyl groups, providing insights into their mechanisms and substrate specificities. nih.gov

The compound's availability from chemical suppliers indicates its role as a research chemical, poised for application in these areas of synthetic and biochemical investigation. chemsrc.comguidechem.com

Structure

3D Structure

Properties

CAS No. |

35665-90-8 |

|---|---|

Molecular Formula |

C10H9NO4 |

Molecular Weight |

207.18 g/mol |

IUPAC Name |

(4-nitrophenyl) but-2-enoate |

InChI |

InChI=1S/C10H9NO4/c1-2-3-10(12)15-9-6-4-8(5-7-9)11(13)14/h2-7H,1H3 |

InChI Key |

DKEFLVTVKNEDSR-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Profiles of 2 Butenoic Acid, 4 Nitrophenyl Ester

Hydrolysis Kinetics and Mechanistic Pathways of the Ester Bond

The cleavage of the ester bond in 2-Butenoic acid, 4-nitrophenyl ester, a chromogenic substrate, is a focal point of numerous enzymology and chemical kinetics studies. The release of the 4-nitrophenolate (B89219) anion upon hydrolysis allows for convenient spectrophotometric monitoring of reaction rates. semanticscholar.orgresearchgate.netdergipark.org.tr This property has rendered it, and similar p-nitrophenyl esters, valuable tools for investigating both enzymatic and non-enzymatic hydrolysis mechanisms.

Enzymatic Hydrolysis by Esterases, Lipases, and Thiolases

The enzymatic hydrolysis of this compound is catalyzed by a broad range of hydrolases, including esterases, lipases, and certain thiolases. nih.govnih.gov These enzymes, while differing in their primary physiological substrates, often share a common mechanistic feature for ester bond cleavage: the formation of a covalent acyl-enzyme intermediate. fiveable.mestackexchange.com

Enzyme activity is highly dependent on the structure and lipophilicity of the substrate. nih.gov Studies on various esterases and lipases using a series of p-nitrophenyl esters with varying acyl chain lengths (from C2 acetate (B1210297) to C18 stearate) have been conducted to probe substrate specificity. nih.govdergipark.org.trnih.gov

Esterases : Many esterases exhibit a preference for short-chain acyl esters. nih.govnih.gov For instance, the esterase EstD04 from Pseudomonas sp. shows significantly higher catalytic activity towards p-nitrophenyl acetate (C2) and p-nitrophenyl butyrate (B1204436) (C4) compared to longer-chain esters. nih.gov Similarly, a cutinase-like enzyme, Sub1, from Streptomyces scabies is most effective at hydrolyzing short-chain p-nitrophenyl esters, with p-nitrophenyl butyrate being the preferred substrate over octanoate (B1194180) (C8), decanoate (B1226879) (C10), and dodecanoate (B1226587) (C12) derivatives. nih.gov An esterase from Aspergillus versicolor also displayed its highest activity with p-nitrophenyl butyrate. ijcce.ac.ir

Lipases : Lipases, which physiologically hydrolyze long-chain triglycerides, also demonstrate activity against water-soluble p-nitrophenyl esters. nih.govdergipark.org.tr However, their specificity can vary. While some lipases show increased activity with more lipophilic (longer chain) substrates, others are highly active on short-chain esters. nih.gov A study on lipase (B570770) from Thermomyces lanuginosus showed peak activity with p-nitrophenyl octanoate (C8), with substantial but lower activity on p-nitrophenyl butyrate. dergipark.org.trdergipark.org.tr In contrast, some lipases have a higher specific activity for p-nitrophenyl butyrate than for longer chain variants like p-nitrophenyl palmitate. nih.gov

Thiolases : The thiolase enzyme OleA, which is distinct in its physiological role of catalyzing Claisen condensations, can also function as a hydrolase with p-nitrophenyl esters as surrogate substrates. nih.govresearchgate.net The enzyme accommodates the acyl chain in a specific channel (Channel A), and its preference is influenced by the chain length. nih.gov While its primary function isn't simple hydrolysis, its ability to process these esters demonstrates a degree of substrate promiscuity.

Kinetic parameters provide quantitative insight into enzyme efficiency and substrate affinity. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is inversely related to substrate binding affinity. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit time at saturation.

For many serine hydrolases, including certain lipases and proteases, the hydrolysis of esters proceeds through a two-step process involving acylation and deacylation. nih.govdiva-portal.org Often, the deacylation of the acyl-enzyme intermediate (the release of the carboxylic acid and regeneration of the free enzyme) is the rate-limiting step. nih.govdiva-portal.org

Below are kinetic parameters determined for various enzymes using p-nitrophenyl butyrate (p-NPB), the saturated analogue of this compound, which serves as a close model.

The hydrolysis of esters by esterases, lipases, and thiolases is a classic example of covalent catalysis. fiveable.me The mechanism involves the formation of a transient acyl-enzyme intermediate. fiveable.mestackexchange.comnih.gov

In esterases and lipases, which are typically serine hydrolases, the catalytic triad (B1167595) (composed of serine, histidine, and an acidic residue like aspartate or glutamate) is central to this process. stackexchange.comdiva-portal.orgresearchgate.net The mechanism proceeds as follows:

Acylation : The serine's hydroxyl group, activated by the histidine residue, performs a nucleophilic attack on the carbonyl carbon of the ester substrate. stackexchange.com This forms a high-energy tetrahedral intermediate. diva-portal.orgresearchgate.net

The intermediate collapses, leading to the cleavage of the ester bond and the release of the alcohol moiety (4-nitrophenol). This results in the formation of a covalent acyl-enzyme intermediate, where the butenoyl group is esterified to the active site serine. fiveable.meresearchgate.net

Deacylation : A water molecule, activated by the histidine, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. stackexchange.com This forms a second tetrahedral intermediate.

This second intermediate collapses, releasing the carboxylic acid (2-butenoic acid) and regenerating the free, active enzyme. stackexchange.comresearchgate.net

Similarly, for the thiolase enzyme OleA, a cysteine residue (Cys143) in the active site acts as the nucleophile. The reaction initiates via acyl group transfer from the p-nitrophenyl ester to this cysteine, forming a thioester acyl-enzyme intermediate before subsequent hydrolysis or condensation occurs. nih.govresearchgate.netnih.gov

Non-Enzymatic Hydrolysis in Aqueous and Varied pH Conditions

In the absence of an enzyme, this compound can still undergo hydrolysis in aqueous solutions. The rate of this spontaneous or uncatalyzed reaction is significantly influenced by pH. semanticscholar.orgsemanticscholar.org In enzymatic kinetic studies, the rate of non-enzymatic hydrolysis is typically measured in control experiments and subtracted from the observed enzymatic rate to determine the true catalytic activity. nih.govresearchgate.net The stability of p-nitrophenyl esters decreases at higher pH values due to an increased concentration of the hydroxide (B78521) ion, a potent nucleophile. semanticscholar.org The release of the yellow 4-nitrophenolate ion is itself pH-dependent, as the pKa of 4-nitrophenol (B140041) is around 7. researchgate.net

Ester hydrolysis can be catalyzed by acid. bham.ac.uklibretexts.org While the specific term "PADPED pathway" is not commonly cited in the context of this compound's hydrolysis, the general mechanism for acid-catalyzed ester hydrolysis is well-established and often described as the A-AC-2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). bham.ac.uk This pathway involves several key steps:

Protonation : The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.orgchemguide.co.uk This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. bham.ac.uk

Nucleophilic Attack : A water molecule, acting as a weak nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. chemguide.co.uk

Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to one of the oxygen atoms of the original alcohol moiety. This converts the alkoxy group into a good leaving group (an alcohol). chemguide.co.uk

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated leaving group as a neutral alcohol molecule (ethanol, in the case of ethyl acetate hydrolysis). chemguide.co.uk

Deprotonation : The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final carboxylic acid product. chemguide.co.uk

This entire process is reversible, and the position of the equilibrium can be shifted by controlling the concentration of water. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) Mechanisms

The base-catalyzed hydrolysis of this compound, a process also known as saponification, proceeds through a nucleophilic acyl substitution mechanism. semanticscholar.org This reaction is effectively irreversible and involves the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. semanticscholar.org

The mechanism can be detailed in two primary steps:

Nucleophilic Attack: The hydroxide ion, a potent nucleophile, attacks the carbonyl carbon of the ester. This leads to the breaking of the carbon-oxygen π bond and the formation of a transient, high-energy tetrahedral intermediate. semanticscholar.orgdiva-portal.org

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the 4-nitrophenoxide ion is expelled as the leaving group. The 4-nitrophenoxide ion is a particularly effective leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting negative charge through resonance. The other product is 2-butenoic acid.

In the presence of excess base, the acidic 2-butenoic acid product is deprotonated to form the corresponding carboxylate salt, driving the reaction to completion. The release of the bright yellow 4-nitrophenolate ion under basic conditions provides a convenient method for monitoring the reaction's progress spectrophotometrically. emerginginvestigators.orgresearchgate.net

pH-Rate Profiles and Analysis of Catalytic Species

The rate of hydrolysis of 4-nitrophenyl esters is highly dependent on the pH of the solution. A pH-rate profile, which plots the observed rate constant (k_obs) against pH, reveals the nature of the catalytic species involved. For the non-enzymatic hydrolysis of esters like this compound, the rate is typically slow at neutral and acidic pH but increases significantly as the pH becomes more alkaline. semanticscholar.orgresearchgate.net

This trend is because the concentration of the primary catalytic species, the hydroxide ion (OH⁻), increases with pH. At low pH, the concentration of hydroxide ions is negligible, and the hydrolysis rate is minimal. As the pH rises above neutral, the hydroxide ion concentration increases logarithmically, leading to a direct and proportional increase in the rate of the base-catalyzed hydrolysis reaction. This region of the pH-rate profile typically shows a linear relationship between log(k_obs) and pH with a slope of +1, indicating a reaction that is first-order with respect to the hydroxide ion concentration.

Studies on various 4-nitrophenyl esters confirm that they are highly stable under acidic conditions but are readily cleaved in mild basic conditions. semanticscholar.orgresearchgate.net The hydrolysis is accelerated significantly in basic solutions (e.g., pH 10 and above), underscoring the role of the hydroxide ion as the key nucleophile in the saponification reaction. semanticscholar.orgresearchgate.net

Elucidation of Electronic Effects on Hydrolysis Rates via Linear Free-Energy Relationships (Hammett Plots)

Linear free-energy relationships (LFERs), particularly the Hammett equation, are instrumental in understanding the electronic effects of substituents on the rates of reactions like the hydrolysis of esters. semanticscholar.orgemerginginvestigators.org The Hammett equation is given by:

log(k/k₀) = ρσ

Where:

k is the rate constant for the reaction with a substituted reactant.

k₀ is the rate constant for the reference reactant (unsubstituted).

σ is the substituent constant, which quantifies the electronic effect (electron-donating or electron-withdrawing) of a substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects. semanticscholar.org

For the base-catalyzed hydrolysis of a series of substituted 4-nitrophenyl benzoates, Hammett plots of log(k/k₀) versus σ provide insight into the transition state of the rate-determining step. semanticscholar.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and slowed by electron-donating groups. This is because electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. semanticscholar.org The formation of negative charge in the transition state is stabilized by these groups.

Research on the hydrolysis of 4-nitrophenyl esters of substituted benzoic acids has shown positive ρ values, consistent with the development of negative charge at the reaction center in the transition state of the nucleophilic attack step. For example, the ρ value for the hydrolysis of 4-nitrophenyl esters of substituted benzoic acids by hydroxide ion was found to be 2.14. This large, positive value suggests a significant build-up of negative charge in the transition state, which is consistent with the formation of a tetrahedral intermediate in the rate-determining step.

| Substituent | σ_para Constant | Electronic Effect |

|---|---|---|

| -NO₂ | 0.778 | Strongly Electron-Withdrawing |

| -Br | 0.232 | Electron-Withdrawing |

| -Cl | 0.227 | Electron-Withdrawing |

| -F | 0.062 | Weakly Electron-Withdrawing |

| -H | 0.000 | Reference |

| -CH₃ | -0.170 | Electron-Donating |

| -OCH₃ | -0.268 | Strongly Electron-Donating |

Transesterification Reactions of the 4-Nitrophenyl Ester Moiety

Transesterification is a process where the alkoxy (-OR) group of an ester is exchanged with the alkoxy group of an alcohol. masterorganicchemistry.com For this compound, this involves reacting the ester with an alcohol (R'-OH) to produce a new ester (2-butenoic acid, R' ester) and 4-nitrophenol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.comjbiochemtech.com

Acid-Catalyzed Transesterification Mechanisms

Under acidic conditions, the transesterification of this compound follows a multi-step mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

The mechanism involves the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₂SO₄, HCl). researchgate.net This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comresearchgate.net

Nucleophilic Attack: A molecule of the new alcohol (R'-OH) acts as a nucleophile and attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to the 4-nitrophenoxy group, converting it into a better leaving group (4-nitrophenol). masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of 4-nitrophenol and reforming the carbonyl double bond. masterorganicchemistry.com

Deprotonation: The resulting protonated ester is deprotonated, regenerating the acid catalyst and yielding the final transesterified product. masterorganicchemistry.comresearchgate.net

Base-Catalyzed Transesterification Mechanisms

Base-catalyzed transesterification is generally faster than the acid-catalyzed equivalent. researchgate.net The mechanism involves a nucleophilic acyl substitution pathway.

The steps are as follows:

Alkoxide Formation: The base catalyst (e.g., NaOH, NaOR') reacts with the alcohol (R'-OH) to form a nucleophilic alkoxide (R'O⁻). jbiochemtech.com

Nucleophilic Addition: The alkoxide attacks the carbonyl carbon of the this compound. This addition step forms a tetrahedral intermediate. masterorganicchemistry.comjbiochemtech.com

Elimination: The tetrahedral intermediate collapses, eliminating the 4-nitrophenoxide ion as the leaving group and forming the new ester. masterorganicchemistry.com

The 4-nitrophenoxide ion is an excellent leaving group, which facilitates this reaction. The released 4-nitrophenoxide can then react with the protonated catalyst or alcohol to regenerate the alkoxide, allowing the catalytic cycle to continue.

| Feature | Acid-Catalyzed Transesterification | Base-Catalyzed Transesterification |

|---|---|---|

| Catalyst | Brønsted acids (e.g., H₂SO₄, HCl). researchgate.net | Strong bases (e.g., NaOH, KOH, NaOR'). jbiochemtech.com |

| Mechanism | Protonation of carbonyl, nucleophilic attack by alcohol, proton transfers, elimination. masterorganicchemistry.com | Formation of alkoxide, nucleophilic attack by alkoxide, elimination of leaving group. masterorganicchemistry.comjbiochemtech.com |

| Reaction Rate | Generally slower. researchgate.net | Generally much faster (e.g., 4000 times faster). researchgate.net |

| Sensitivity to Water | Water can lead to competitive hydrolysis, forming carboxylic acids. researchgate.net | Sensitive to free fatty acids and water, which can lead to saponification. jbiochemtech.com |

Equilibrium Considerations and Strategies for Reaction Shift

Transesterification is an equilibrium process. masterorganicchemistry.comyoutube.com The reaction can proceed in both the forward and reverse directions, potentially resulting in a mixture of reactants and products at equilibrium. To achieve a high yield of the desired ester, strategies must be employed to shift the equilibrium position to favor the products, in accordance with Le Châtelier's principle. youtube.com

Common strategies include:

Using a Large Excess of Reactant Alcohol: By using the alcohol as the solvent or in a large molar excess, the equilibrium is driven towards the formation of the products. masterorganicchemistry.comyoutube.com This is the most common industrial strategy, particularly in biodiesel production.

Removal of a Product: Continuously removing one of the products as it is formed will shift the equilibrium to the right. For example, if the new ester or the displaced alcohol (4-nitrophenol in this case) has a lower boiling point than the reactants, it can be removed by distillation.

The choice of strategy depends on the physical properties of the reactants and products involved in the specific transesterification reaction.

Other Nucleophilic Acyl Substitution Reactions

The activated 4-nitrophenyl ester group readily undergoes nucleophilic acyl substitution with a variety of nucleophiles beyond simple hydrolysis. These reactions are fundamental in synthetic organic chemistry for the formation of new carbonyl compounds.

Aminolysis Pathways and Competing Hydrolysis Processes

The reaction of this compound with amines, known as aminolysis, is a common method for amide synthesis. chemistrysteps.comdalalinstitute.com The mechanism of aminolysis for activated esters can proceed through either a concerted or a stepwise pathway. acs.orgrhhz.net In the concerted mechanism, the carbon-nitrogen bond forms simultaneously with the cleavage of the carbon-oxygen bond of the leaving group. The stepwise mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the 4-nitrophenoxide ion. fiveable.me

The nature of the amine (primary, secondary, or tertiary), its basicity, and steric factors can influence the operative pathway and the reaction rate. researchgate.net Generally, more basic amines are more reactive nucleophiles. Kinetic studies on related 4-nitrophenyl esters have shown that the reaction mechanism can be influenced by the solvent and the structure of the amine. researchgate.net For instance, with secondary alicyclic amines, the reaction often proceeds through a zwitterionic tetrahedral intermediate. researchgate.netrsc.orgnih.gov

A significant competing reaction in aqueous media is hydrolysis, where water acts as the nucleophile to produce 2-butenoic acid and 4-nitrophenol. The rate of hydrolysis is pH-dependent, with both acid- and base-catalyzed pathways possible. researchgate.netchemrxiv.orgsemanticscholar.orgchemrxiv.org The competition between aminolysis and hydrolysis is a critical consideration in synthetic applications, and reactions are often carried out under anhydrous conditions to favor the formation of the desired amide. dalalinstitute.com

| Nucleophile | Reaction Type | Primary Product | Competing Process |

| Primary Amine | Aminolysis | N-substituted crotonamide | Hydrolysis |

| Secondary Amine | Aminolysis | N,N-disubstituted crotonamide | Hydrolysis |

| Water | Hydrolysis | 2-Butenoic acid | - |

Reactivity with Other Nucleophiles (e.g., Hydride Reduction, Grignard Reactions if applicable)

Hydride Reduction: The reaction of this compound with hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), can lead to the reduction of either the ester group, the alkene, or both. The reactivity of hydride reagents with α,β-unsaturated esters is complex, with the possibility of 1,2-reduction (attack at the carbonyl carbon) or 1,4-reduction (conjugate addition to the β-carbon). dalalinstitute.commdpi.com

Stronger, less sterically hindered reducing agents like LiAlH₄ tend to favor 1,2-reduction of the carbonyl group, which would initially yield crotyl alcohol and 4-nitrophenol. dalalinstitute.com In contrast, bulkier or "softer" hydride reagents may favor 1,4-reduction, leading to the corresponding saturated ester, which could then be further reduced. vanderbilt.edu The specific outcome is highly dependent on the choice of reducing agent and the reaction conditions. chadsprep.comgoogle.com

Grignard Reactions: Grignard reagents (RMgX) are potent carbon-based nucleophiles that readily react with esters. organic-chemistry.org The typical reaction of a Grignard reagent with an ester involves a double addition to the carbonyl carbon. masterorganicchemistry.com The first equivalent of the Grignard reagent adds to the carbonyl, displacing the 4-nitrophenoxide leaving group to form a ketone intermediate. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.

However, with α,β-unsaturated esters like 4-nitrophenyl crotonate, conjugate addition (1,4-addition) of the Grignard reagent to the double bond can be a competing pathway, especially in the presence of copper catalysts. organic-chemistry.orgscispace.comrsc.orgacs.orgorganic-chemistry.org This would result in the formation of a β-alkylated ester. The regioselectivity between 1,2- and 1,4-addition is influenced by factors such as the steric hindrance of the Grignard reagent and the ester, as well as the presence of catalytic additives. sci-hub.stlibretexts.org

| Reagent | Potential Reaction Pathway(s) | Expected Product(s) |

| Lithium Aluminum Hydride (LiAlH₄) | 1,2-Reduction of the ester | Crotyl alcohol |

| Sodium Borohydride (NaBH₄) | 1,2- or 1,4-Reduction | Crotyl alcohol or Butyrate ester |

| Grignard Reagent (RMgX) | 1,2-Double addition | Tertiary alcohol |

| Grignard Reagent (RMgX) with Cu(I) catalyst | 1,4-Conjugate addition | β-Alkylated ester |

Reactivity of the 2-Butenoic Acid (Crotonate) Alkene Moiety

The carbon-carbon double bond in the crotonate portion of the molecule is electron-deficient due to the conjugation with the electron-withdrawing ester group. This electronic nature dictates its reactivity towards various cycloaddition and conjugate addition reactions.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions with Nitrones)

The electron-deficient alkene of the crotonate moiety makes it a suitable dipolarophile for 1,3-dipolar cycloaddition reactions. wikipedia.org A notable example is the reaction with nitrones, which are 1,3-dipoles. This reaction, a type of (3+2) cycloaddition, leads to the formation of a five-membered isoxazolidine (B1194047) ring. mdpi.comdiva-portal.org

The reaction is generally considered to be a concerted pericyclic process, and its regioselectivity is governed by frontier molecular orbital (FMO) theory. chesci.commdpi.com For an electron-poor alkene like 4-nitrophenyl crotonate, the dominant interaction is typically between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the alkene. rsc.org This interaction usually favors the formation of the 4-substituted isoxazolidine regioisomer. wikipedia.org The stereoselectivity of the reaction is also a key feature, often proceeding with high control, although this can be influenced by the specific nitrone and reaction conditions used. researchgate.net

Isomerization Processes (E/Z Interconversion)

This compound can exist as two geometric isomers, the E (trans) and Z (cis) isomers. The interconversion between these isomers can be induced by photochemical or thermal means. nih.gov

Photochemical isomerization, often initiated by UV irradiation, can promote the conversion of the more thermodynamically stable E-isomer to the less stable Z-isomer. masterorganicchemistry.com This process occurs via excitation to an excited state where the rotational barrier around the carbon-carbon double bond is significantly lower. The composition of the resulting photostationary state depends on the absorption coefficients of the two isomers at the wavelength of irradiation and their quantum yields of isomerization.

Thermal isomerization can also occur, typically favoring the formation of the more stable E-isomer. nih.gov The energy barrier for this process can be substantial, often requiring elevated temperatures.

Conjugate Addition Reactions (e.g., Michael Additions)

The electron-deficient β-carbon of the crotonate system is highly electrophilic and susceptible to nucleophilic attack in a conjugate or 1,4-addition reaction, commonly known as the Michael addition. wikipedia.orgorganic-chemistry.org This reaction is particularly effective with "soft" nucleophiles. youtube.com

In a typical Michael addition, a nucleophile adds to the β-carbon of the α,β-unsaturated ester, leading to the formation of an enolate intermediate. This enolate is then protonated to yield the 1,4-adduct. A wide range of nucleophiles can participate in Michael additions, including enolates derived from β-dicarbonyl compounds, organocuprates (Gilman reagents), amines, and thiols. youtube.com The choice of nucleophile and reaction conditions can be tuned to achieve high yields and, in the case of chiral substrates or catalysts, high stereoselectivity.

| Reaction Type | Reagent/Reactant | Product |

| 1,3-Dipolar Cycloaddition | Nitrone | Isoxazolidine |

| Isomerization | Light (hν) or Heat (Δ) | Z-2-Butenoic acid, 4-nitrophenyl ester |

| Michael Addition | Soft Nucleophile (e.g., R₂CuLi, Malonate ester) | 3-Substituted butanoate ester |

Reactivity as an Acyl Transfer Agent in Organic Transformations

This compound, also known as 4-nitrophenyl crotonate, serves as an activated ester in organic synthesis, primarily facilitating acyl transfer reactions. The reactivity of this compound is attributed to the electron-withdrawing nature of the 4-nitrophenyl group, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The 4-nitrophenoxide ion is an excellent leaving group due to the resonance stabilization of the negative charge by the nitro group. This inherent reactivity allows for the efficient transfer of the 2-butenoyl (crotonyl) group to a variety of nucleophiles under relatively mild conditions.

The general mechanism for the acyl transfer reaction involving this compound proceeds through a nucleophilic acyl substitution pathway. This can occur via either a stepwise (addition-elimination) or a concerted mechanism, largely dependent on the nature of the nucleophile, solvent, and reaction conditions.

In a typical stepwise mechanism, the nucleophile attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate is generally unstable and rapidly collapses, expelling the 4-nitrophenoxide leaving group to yield the acylated product. The rate-determining step can be either the formation of the tetrahedral intermediate or its breakdown, which is influenced by the basicity and steric hindrance of the attacking nucleophile. For instance, kinetic studies on the aminolysis of similar 4-nitrophenyl esters have shown that with highly basic secondary alicyclic amines, the breakdown of the tetrahedral intermediate is often the rate-determining step. In contrast, with less basic amines, the initial nucleophilic attack can be the slower step.

The reactivity of 4-nitrophenyl esters in acyl transfer reactions is also significantly influenced by the solvent. Polar aprotic solvents can enhance the rate of reaction by stabilizing the charged transition states. For example, studies on the alkaline hydrolysis of p-nitrophenyl acetate have shown a dramatic increase in the reaction rate when moving from water to aqueous DMSO mixtures, which is attributed to the destabilization of the ground state of the hydroxide ion and stabilization of the transition state.

While specific kinetic data for the acyl transfer reactions of this compound are not extensively documented in publicly available literature, the general principles of reactivity for 4-nitrophenyl esters can be applied. The presence of the α,β-unsaturated carbonyl system in the 2-butenoyl group may also influence its reactivity profile compared to saturated acyl esters, potentially participating in conjugate addition reactions under certain conditions, although its primary role in this context is as an acyl transfer agent.

The utility of 4-nitrophenyl esters in organic transformations is well-established, particularly in peptide synthesis and the preparation of various amides and esters. The release of the yellow-colored 4-nitrophenoxide ion upon reaction provides a convenient method for monitoring the progress of the reaction spectrophotometrically.

Below is a representative table illustrating the expected reactivity of this compound with different classes of nucleophiles, based on the general reactivity of 4-nitrophenyl esters. It is important to note that the specific yields and reaction conditions would require experimental determination.

| Nucleophile | Product Type | General Reaction Conditions | Expected Reactivity/Yield |

|---|---|---|---|

| Primary/Secondary Amines | Amide | Aprotic solvent (e.g., DMF, CH2Cl2), Room Temperature | High |

| Alcohols | Ester (Transesterification) | Base catalyst (e.g., DMAP, Et3N), Aprotic solvent | Moderate to High |

| Water (Hydrolysis) | Carboxylic Acid | Aqueous base (e.g., NaOH, K2CO3) or acid catalysis | High (under basic conditions) |

| Thiols | Thioester | Base catalyst, Aprotic solvent | Moderate |

Computational Chemistry and Theoretical Investigations of 2 Butenoic Acid, 4 Nitrophenyl Ester

Density Functional Theory (DFT) Studies of Reaction Mechanisms

No specific DFT studies on the reaction mechanisms of 2-Butenoic acid, 4-nitrophenyl ester were found in the reviewed literature.

Elucidation of Transition State Structures and Energetics

Information regarding the transition state structures and their corresponding energetics for reactions involving this compound is not available.

Analysis of Electronic Structure and Reactivity Descriptors

Dedicated analyses of the electronic structure and reactivity descriptors for this compound are not present in the available literature.

Frontier Molecular Orbital (FMO) Theory Applications for Regioselectivity

There are no published applications of FMO theory to explain or predict the regioselectivity of reactions involving this compound.

Charge Distribution Analysis (e.g., Mulliken Charges and their Correlation with Reactivity)

No studies were identified that performed charge distribution analyses, such as the calculation of Mulliken charges, and correlated these findings with the reactivity of this compound.

Molecular Dynamics Simulations for Enzyme-Substrate Interactions

Specific molecular dynamics simulations detailing the interactions between this compound and enzymes, including for enzymatic hydrolysis, have not been reported in the scientific literature.

Advanced Analytical Methodologies for Mechanistic Elucidation and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for obtaining detailed information about the structure and chemical environment of atoms within a molecule. thermofisher.com For "2-Butenoic acid, 4-nitrophenyl ester," both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide critical data for structural verification and reaction analysis.

¹H (proton) and ¹³C NMR are fundamental tools for the structural characterization of "this compound" and for tracking its chemical transformations. In a typical reaction, such as hydrolysis, the disappearance of signals corresponding to the starting ester and the appearance of new signals for the products (crotonic acid and 4-nitrophenol) can be quantitatively monitored over time. thermofisher.comresearchgate.net

The ¹H NMR spectrum of the ester would exhibit characteristic signals for the protons in both the butenoic acid and the 4-nitrophenyl moieties. The vinylic protons of the crotonate group typically appear as complex multiplets, while the methyl protons present as a doublet. The aromatic protons on the nitrophenyl ring show a distinct AA'BB' splitting pattern with two doublets in the downfield region.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the carbonyl carbon, the vinylic carbons, the methyl carbon of the butenoate group, and the four unique aromatic carbons of the 4-nitrophenyl ring. By integrating the characteristic peaks of the reactant and products at different time points, the reaction's progress can be accurately determined. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl Protons (-CH₃) | ¹H | ~1.9-2.1 | Doublet (d) |

| Vinylic Proton (α to C=O) | ¹H | ~6.1-6.3 | Doublet of quartets (dq) |

| Vinylic Proton (β to C=O) | ¹H | ~7.2-7.4 | Doublet of quartets (dq) |

| Aromatic Protons (ortho to -O) | ¹H | ~7.3-7.5 | Doublet (d) |

| Aromatic Protons (ortho to -NO₂) | ¹H | ~8.2-8.4 | Doublet (d) |

| Methyl Carbon (-CH₃) | ¹³C | ~18 | - |

| Vinylic Carbon (α to C=O) | ¹³C | ~125 | - |

| Vinylic Carbon (β to C=O) | ¹³C | ~145 | - |

| Carbonyl Carbon (C=O) | ¹³C | ~164 | - |

| Aromatic Carbon (ipso, -O) | ¹³C | ~155 | - |

| Aromatic Carbons (ortho to -O) | ¹³C | ~122 | - |

| Aromatic Carbons (ortho to -NO₂) | ¹³C | ~125 | - |

| Aromatic Carbon (ipso, -NO₂) | ¹³C | ~146 | - |

For unambiguous structural assignment, especially in complex molecules or reaction mixtures, 2D NMR techniques are employed. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For "this compound," a COSY spectrum would show cross-peaks between the vinylic protons and between the vinylic protons and the methyl protons, confirming the connectivity within the butenoate backbone. It would also show correlations between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. wikipedia.org An HSQC spectrum would show a correlation peak for each C-H bond, for instance, linking the methyl proton signals to the methyl carbon signal, and each vinylic and aromatic proton signal to its respective carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). youtube.com This is particularly powerful for identifying connections across quaternary carbons or heteroatoms. For the target ester, an HMBC spectrum would show crucial correlations from the vinylic protons to the ester carbonyl carbon and from the aromatic protons ortho to the ester oxygen to the carbon atom bonded to that oxygen, definitively confirming the ester linkage and its position on the phenyl ring. sdsu.edu

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For "this compound," with the molecular formula C₁₀H₉NO₄, the expected exact mass is 207.05316 u. chemsrc.com An HRMS measurement confirming this mass provides unambiguous evidence for the compound's elemental composition. pensoft.netelsevierpure.com

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and its product ions are then analyzed. mdpi.com This technique provides detailed structural information by revealing the molecule's fragmentation pathways. wvu.edu For "this compound," the protonated molecule [M+H]⁺ would have an m/z of approximately 208.06.

Under collision-induced dissociation (CID), characteristic fragmentation patterns would emerge. The most likely cleavage would occur at the ester linkage. Key fragmentation pathways would include:

Loss of 4-nitrophenol (B140041): A neutral loss of 4-nitrophenol (139.04 u) would result in the formation of the butenoyl cation at m/z 69.03.

Cleavage to form the 4-nitrophenoxy cation: Fragmentation could also lead to a cation corresponding to the 4-nitrophenoxy portion of the molecule.

Loss of HNO₂: In nitroaromatic compounds, a neutral loss of nitrous acid (47.01 u) from the molecular ion is a possible fragmentation pathway. researchgate.net

Table 2: Predicted MS/MS Fragmentation of [C₁₀H₉NO₄+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Neutral Loss |

| 208.06 | 69.03 | 4-Nitrophenol | C₆H₅NO₃ |

| 208.06 | 161.05 | Nitrous Acid | HNO₂ |

| 208.06 | 138.03 | Butenoyl radical | C₄H₅O |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Kinetics and Mechanistic Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a particularly effective method for studying reaction kinetics when a reactant or product has a strong chromophore. sapub.org

The hydrolysis of "this compound" is an ideal reaction to be monitored by UV-Vis spectroscopy. While the ester itself has a UV absorbance, the product, 4-nitrophenol, exhibits a significant shift in its maximum absorbance (λmax) upon deprotonation to the 4-nitrophenolate (B89219) anion under neutral or basic conditions. This phenolate (B1203915) ion is intensely yellow and has a strong absorbance peak at approximately 400-413 nm. semanticscholar.orgresearchgate.net

By monitoring the increase in absorbance at this wavelength over time, the rate of formation of the 4-nitrophenolate ion can be precisely measured. researchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the colored species. This allows for the straightforward determination of reaction rates and the investigation of how factors such as pH, temperature, and catalyst concentration affect the reaction mechanism. semanticscholar.org This method is widely used in enzyme kinetics and other mechanistic studies involving nitrophenyl esters as substrates. semanticscholar.org

Real-Time Spectrophotometric Monitoring of 4-Nitrophenol Release

The hydrolysis of this compound, either chemically or enzymatically, results in the formation of 2-butenoic acid and 4-nitrophenol. The release of 4-nitrophenol can be conveniently monitored in real-time using UV-Visible spectrophotometry. In aqueous solutions, there is a pH-dependent equilibrium between 4-nitrophenol and the 4-nitrophenolate ion. Under neutral to alkaline conditions, the equilibrium favors the formation of the 4-nitrophenolate ion, which exhibits a strong absorbance maximum at approximately 400-410 nm, and is distinctly yellow in color.

This characteristic spectral property allows for the direct and continuous measurement of product formation. By monitoring the increase in absorbance at this wavelength over time, researchers can determine the rate of the hydrolysis reaction. The initial rate of the reaction is directly proportional to the rate of 4-nitrophenol release. This technique is fundamental for kinetic studies, enabling the determination of reaction rate constants, half-lives, and the influence of various factors such as pH, temperature, and catalysts on the reaction.

The spectrophotometric data can be used to construct a calibration curve of 4-nitrophenol concentration versus absorbance, allowing for the precise quantification of the released product.

Table 1: Spectrophotometric Properties of 4-Nitrophenol/4-Nitrophenolate

| Species | pH Condition | Typical λmax | Molar Absorptivity (ε) | Appearance |

|---|---|---|---|---|

| 4-Nitrophenol | Acidic | ~317-320 nm | Variable | Colorless |

Development of Colorimetric Assays for Enzyme Activity

This compound, is an effective chromogenic substrate for developing colorimetric assays to measure the activity of various hydrolytic enzymes, such as esterases and lipases. The principle of these assays relies on the enzyme-catalyzed hydrolysis of the ester bond, which liberates the 4-nitrophenolate anion. The rate of the appearance of the yellow color is a direct measure of the enzyme's catalytic activity.

These assays are widely used for:

High-throughput screening: To rapidly screen large libraries of enzymes for specific activities or to identify potent enzyme inhibitors.

Enzyme kinetics: To determine key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Enzyme characterization: To study the effects of pH, temperature, and inhibitors on enzyme activity.

The assay is simple, sensitive, and can be performed using a standard spectrophotometer or microplate reader, making it suitable for routine laboratory use. The choice of the acyl group (in this case, 2-butenoyl) can influence the substrate specificity of the enzyme, allowing for the probing of the enzyme's active site preferences.

Table 2: General Steps for an Enzyme Activity Assay using this compound

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Prepare a buffered solution at the optimal pH for the enzyme. | Maintain constant pH for reproducible enzyme activity. |

| 2 | Add a known concentration of this compound substrate. | Initiate the enzymatic reaction. |

| 3 | Add the enzyme solution to the reaction mixture. | Start the hydrolysis process. |

| 4 | Monitor the increase in absorbance at ~405 nm over time. | Quantify the rate of 4-nitrophenol release, which is proportional to enzyme activity. |

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Analysis

Chromatographic methods are indispensable for the analysis of this compound and its related reaction components. These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purity assessment of this compound. A common mode for this type of analysis is reversed-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Separation: In a typical RP-HPLC setup, this compound, being relatively nonpolar, will be retained longer on the column than its more polar hydrolysis products, 2-butenoic acid and 4-nitrophenol. This allows for the effective separation of reactants from products.

Purity Assessment: HPLC can be used to assess the purity of a sample of this compound. The presence of multiple peaks in the chromatogram would indicate impurities, and the area under each peak is proportional to the concentration of that component.

Reaction Analysis: By taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, one can monitor the progress of the hydrolysis reaction. This involves observing the decrease in the peak area of the starting ester and the corresponding increase in the peak areas of the products.

Table 3: Exemplar HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and buffered water (e.g., phosphate (B84403) buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (set at a wavelength where all components absorb, e.g., 225-273 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds like this compound, although derivatization may sometimes be required for related non-volatile products like 2-butenoic acid.

The sample is first vaporized and separated based on its boiling point and interactions with the GC column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge (m/z) ratio of the molecular ion and its various fragments.

For this compound, the mass spectrum would likely show a molecular ion peak corresponding to its molecular weight. Key fragmentation patterns for esters typically involve cleavage of the bonds adjacent to the carbonyl group.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Description | Structure | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₁₀H₉NO₄]⁺ | 207 |

| Loss of 4-nitrophenoxy radical | [C₄H₅O]⁺ (2-butenoyl cation) | 69 |

| Loss of 2-butenoyl radical | [C₆H₄NO₂]⁺ (nitrophenoxy cation) | 122 |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis. It is particularly useful for monitoring the progress of a chemical reaction, checking the purity of a compound, and identifying compounds by comparing their retention factors (Rf) to standards.

In the context of this compound, a TLC plate coated with a polar adsorbent like silica (B1680970) gel is typically used. A small spot of the sample is applied to the baseline, and the plate is developed in a sealed chamber containing a suitable mobile phase (eluent), which is usually a mixture of a nonpolar and a slightly more polar solvent.

Reaction Monitoring: As the hydrolysis of this compound proceeds, the starting material spot will diminish in intensity, while new spots corresponding to the more polar products (2-butenoic acid and 4-nitrophenol) will appear at lower Rf values.

Purity Check: A pure sample of the ester should ideally show a single spot on the TLC plate. The presence of additional spots indicates impurities.

Identification: The Rf value is a characteristic of a compound in a specific TLC system. By running known standards (e.g., pure 4-nitrophenol) alongside the sample, compounds can be tentatively identified by matching their Rf values.

Table 5: TLC Analysis of the Hydrolysis of this compound

| Compound | Relative Polarity | Expected Rf Value |

|---|---|---|

| This compound | Low | High |

| 4-Nitrophenol | High | Low |

Applications in Advanced Organic Synthesis and Catalysis Research Involving 2 Butenoic Acid, 4 Nitrophenyl Ester

Utilization as a Model Substrate in Enzymatic Catalysis Studies

The primary application of 2-butenoic acid, 4-nitrophenyl ester in biocatalysis is as a chromogenic substrate for various hydrolase enzymes. The enzymatic cleavage of the ester bond releases 4-nitrophenol (B140041), which, under neutral to basic conditions, deprotonates to form the 4-nitrophenolate (B89219) anion. This anion has a distinct yellow color and a strong absorbance maximum around 405-415 nm. semanticscholar.orgnih.gov This color change provides a simple and continuous spectrophotometric method to monitor enzyme activity in real-time, making it an ideal tool for kinetic studies. semanticscholar.orgdergipark.org.tr

By serving as a substrate, 4-nitrophenyl crotonate allows researchers to elucidate the catalytic mechanisms and explore the structural features of enzyme active sites.

Penicillin G Acylase (PGA): PGA is an enzyme widely used in the production of semi-synthetic antibiotics. nih.gov While its natural substrate is Penicillin G, studies with simpler analogs like 4-nitrophenyl esters are crucial for understanding its mechanism. Research on the hydrolysis of 4-nitrophenyl acetate (B1210297) by PGA revealed a pre-steady-state "burst" of 4-nitrophenol release. nih.gov This kinetic profile is characteristic of a two-step mechanism involving the rapid formation of a covalent acyl-enzyme intermediate followed by a slower, rate-limiting deacylation step (hydrolysis) that regenerates the free enzyme. nih.gov Using this compound would similarly allow for the measurement of acylation (formation of a crotonyl-enzyme intermediate) and deacylation rates, providing insight into how the enzyme's active site accommodates different acyl groups. nih.govresearchgate.net

Lipases: Lipases are enzymes that hydrolyze esters, with a preference for lipids. A variety of 4-nitrophenyl esters with different acyl chain lengths are commonly used to characterize lipase (B570770) activity and substrate specificity. dergipark.org.trdergipark.org.trresearchgate.net Studies have shown that lipase activity is highly dependent on the hydrophobicity and length of the ester's acyl chain. dergipark.org.tr For example, the activity of a wild-type lipase on various p-nitrophenyl (pNP) esters can be compared to determine which chain lengths best fit the enzyme's active site. dergipark.org.trnih.gov this compound, with its short, unsaturated chain, can be used in a panel of such substrates to map the steric and electronic preferences of a lipase's binding pocket. nih.gov

| Substrate | Vmax (U/mg protein) |

| p-Nitrophenyl acetate (C2) | 0.42 |

| p-Nitrophenyl butyrate (B1204436) (C4) | 0.95 |

| p-Nitrophenyl octanoate (B1194180) (C8) | 1.1 |

| p-Nitrophenyl dodecanoate (B1226587) (C12) | 0.78 |

| p-Nitrophenyl palmitate (C16) | 0.18 |

| This table presents representative data on the maximum reaction velocity (Vmax) of a wild-type lipase with various p-nitrophenyl ester substrates, illustrating how substrate acyl chain length affects enzyme activity. Data sourced from DergiPark. dergipark.org.tr |

Trypsin and Chymotrypsin: These enzymes are serine proteases that typically cleave peptide bonds. However, they can also hydrolyze ester bonds in synthetic substrates. The use of 4-nitrophenyl esters, such as 4-nitrophenyl acetate, has been fundamental in elucidating the catalytic mechanism of chymotrypsin, which also involves an acyl-enzyme intermediate. nih.govacs.orgresearchgate.net Studies using a series of para-substituted 4-nitrophenyl benzoate esters have been conducted to probe the catalytic mechanisms of trypsin and other enzymes through Hammett linear free-energy relationships. semanticscholar.org These studies correlate reaction rates with the electronic properties of the substrate, providing deep mechanistic insights. semanticscholar.org 4-Nitrophenyl crotonate can serve as a non-peptidic substrate to explore the plasticity and specificity of the trypsin active site.

Nattokinase: Nattokinase is another serine protease with strong fibrinolytic (anti-clotting) activity. nih.gov Its mechanism and substrate specificity have been investigated using synthetic substrates. semanticscholar.org Research has demonstrated the hydrolysis of synthesized 4-nitrophenyl benzoate esters by nattokinase to gain mechanistic understanding, making this compound a suitable candidate for similar kinetic and mechanistic probes. semanticscholar.org

The search for new enzymes with desired properties (e.g., stability in organic solvents or at high temperatures) and the improvement of existing enzymes through protein engineering are critical areas of biotechnology. nobelprize.orgrsc.org Directed evolution, a powerful technique in protein engineering, involves generating large libraries of enzyme variants through random mutagenesis and screening them for improved function. acs.orgnih.govresearchgate.net

The simple, colorimetric assay provided by this compound makes it an excellent tool for the high-throughput screening (HTS) required in these efforts. nih.govnih.gov

High-Throughput Screening: Enzyme libraries containing thousands of variants can be expressed in microtiter plates. The addition of 4-nitrophenyl crotonate to each well allows for rapid, parallel measurement of the activity of each variant using a plate reader. dergipark.org.tr Variants exhibiting higher rates of hydrolysis (i.e., faster yellow color development) can be easily identified and selected for further study.

Directed Evolution: In a typical directed evolution experiment, a p-nitrophenyl ester can be used as the screening substrate to evolve an enzyme for enhanced activity or altered specificity. acs.org For instance, an esterase with low native activity on a particular substrate can be subjected to rounds of mutagenesis and screening with a related p-nitrophenyl ester. nih.gov This process has been used to generate enzyme variants with activity increases of several orders of magnitude. acs.org

Role as a Reactive Intermediate or Building Block in Multistep Organic Synthesis

The 4-nitrophenoxy group is an effective leaving group because the negative charge on the resulting phenolate (B1203915) is stabilized by the electron-withdrawing nitro group. This makes this compound an "activated" ester and a versatile acylating agent in organic synthesis, superior in stability and yield to other activated esters like TFP (2,3,5,6-tetrafluorphenyl) esters in certain applications. rsc.orgnih.gov

As an activated crotonate synthon, the compound can be used to introduce the crotonyl group into other molecules. This is valuable for synthesizing more complex structures that contain the α,β-unsaturated carbonyl motif, a common feature in natural products and pharmaceuticals. For example, activated 4-nitrophenyl esters can serve as substrates in chemo-enzymatic synthesis, where an enzyme is used to catalyze a specific bond formation. mdpi.comresearchgate.net This approach combines the selectivity of biocatalysis with the versatility of synthetic chemistry.

The compound is an excellent precursor for a variety of other carboxylic acid derivatives through nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orguomustansiriyah.edu.iq In this reaction, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the 4-nitrophenolate leaving group. vanderbilt.edulibretexts.org

Amides: Reaction with ammonia or a primary/secondary amine (aminolysis) will readily form the corresponding crotonamide. uomustansiriyah.edu.iqvanderbilt.edu

Other Esters: Reaction with a different alcohol (alcoholysis), often under basic or acidic catalysis, results in transesterification to produce a new crotonate ester. uomustansiriyah.edu.iq

Carboxylic Acids: Basic hydrolysis (saponification) with a strong base like sodium hydroxide (B78521) will cleave the ester to form the sodium salt of 2-butenoic acid and 4-nitrophenol. masterorganicchemistry.com Subsequent acidification yields the free 2-butenoic acid.

Alcohols: While not a substitution reaction, the activated ester can be reduced using strong reducing agents like lithium aluminum hydride to yield crotyl alcohol.

| Reaction Type | Nucleophile | Product |

| Aminolysis | R₂NH (Amine) | Crotonamide |

| Alcoholysis | R'OH (Alcohol) | New Crotonate Ester |

| Hydrolysis | H₂O / OH⁻ | 2-Butenoic Acid |

Investigation in Polymerization Mechanisms

This compound possesses two key features relevant to polymer chemistry: a polymerizable carbon-carbon double bond and a functional ester group that can act as an initiator. acs.orgsigmaaldrich.com

The α,β-unsaturated nature of the crotonate moiety makes the molecule a potential monomer for addition polymerization. Similar to acrylates and styrenes, it could undergo chain-growth polymerization, typically via a radical mechanism, to form a polymer with pendant 4-nitrophenyl ester groups. These pendant groups could then be used for post-polymerization modification, allowing for the synthesis of functional polymers.

Furthermore, related 4-nitrophenyl ester structures have been used as initiators for certain types of controlled radical polymerization. researchgate.net An initiator is a substance that starts the polymerization process. sigmaaldrich.com The specific structure of the acyl group determines its efficacy as an initiator for techniques like Atom Transfer Radical Polymerization (ATRP) or Nitroxide-Mediated Polymerization (NMP), where the controlled generation of radicals is key to producing well-defined polymers. acs.orgresearchgate.net

Potential as a Monomer or Initiator Precursor in Chain-Growth Polymerization

Chain-growth polymerization is a process where monomer units are sequentially added to a reactive site on a growing polymer chain. wikipedia.orgopenstax.org This method is responsible for the synthesis of many common polymers like polyethylene and polystyrene. wikipedia.org The potential of this compound in this field can be considered from two perspectives: as a monomer and as a precursor to an initiator.

As a monomer, the reactivity of the carbon-carbon double bond is paramount. However, β-substituted α,β-unsaturated carboxylate monomers, a class to which 4-nitrophenyl crotonate belongs, are known to be difficult to polymerize through conventional free-radical polymerization. acs.org This difficulty arises from factors such as low propagation rates and unfavorable reactivity ratios. acs.org While homopolymerization of alkyl crotonates via common radical initiators is often negligible, their copolymerization with other monomers has been successfully demonstrated. acs.org Therefore, it is plausible that this compound could be incorporated into polymer chains as a comonomer with other more reactive vinyl monomers, thereby introducing the functional 4-nitrophenyl ester group into the resulting polymer backbone.

The type of chain-growth polymerization is influenced by the substituents on the monomer. Monomers with electron-donating groups are suitable for cationic polymerization, while those with electron-withdrawing groups are candidates for anionic polymerization. openstax.orgfiveable.melibretexts.org Given the ester functionality, this compound could theoretically be explored in anionic polymerization, although its reactivity would be a critical factor.

| Substituent Type on Monomer | Favored Polymerization Type | Example Monomers |

|---|---|---|

| Electron-Donating Groups (e.g., alkyl) | Cationic | Isobutylene |

| No strong directing group | Radical | Ethylene, Vinyl Chloride |

| Electron-Withdrawing Groups (e.g., CN, COOR) | Anionic | Acrylonitrile, Methyl Acrylate |

Studies in Nitroxide-Mediated Radical Polymerization or Other Controlled Polymerization Techniques

Controlled radical polymerization (CRP) techniques, such as Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. nih.gov

NMP is a method of reversible-deactivation radical polymerization that utilizes a nitroxide initiator. wikipedia.org The process relies on the reversible homolysis of a C-O bond in an alkoxyamine, which generates a propagating radical and a stable nitroxide radical. nih.gov This nitroxide reversibly couples with the growing polymer chain end, protecting it from termination and allowing for controlled growth. wikipedia.org

While direct studies employing this compound in NMP are not prominent in the literature, related structures containing nitrophenyl groups have been investigated as components of initiators for controlled polymerization. For instance, N-phenylalkoxyamines derived from 4-nitrophenyl 2-methylpropionat-2-yl radicals have been evaluated as initiators for the NMP of methyl methacrylate. researchgate.net Similarly, initiators like p-nitrobenzyl bromide have been used in ATRP to create polymers with nitrophenyl end-groups. researchgate.net These studies suggest that the nitrophenyl moiety can be incorporated into initiator systems for controlled polymerization. The resulting terminal nitrophenyl groups can then be chemically modified, for example, by reduction to an amino group, to produce end-functionalized polymers. researchgate.net

The potential role for this compound in this context would likely be as a precursor for synthesizing a specialized initiator or as a functional monomer in a controlled copolymerization, rather than a standalone initiator itself.

Development of Novel Acyl Transfer Reagents and Protecting Group Strategies in Organic Synthesis

The utility of this compound in organic synthesis is significantly enhanced by the properties of the 4-nitrophenyl group. The electron-withdrawing nature of the nitro group makes the 4-nitrophenoxide ion a stable species and an excellent leaving group. This characteristic is central to its function in acyl transfer reactions and protecting group strategies. emerginginvestigators.org

Acyl Transfer Reagents: Acyl transfer reactions are fundamental in organic chemistry for the formation of esters, amides, and other carboxyl derivatives. The efficiency of these reactions often depends on the "activation" of the carboxylic acid, which is typically achieved by converting it into a derivative with a good leaving group. 4-Nitrophenyl esters are well-established as effective acyl transfer agents. ucsb.edunih.gov They react with a wide range of nucleophiles, such as amines and alcohols, to transfer the acyl group (in this case, the crotonoyl group).

The reaction involves the nucleophilic attack at the ester carbonyl carbon, followed by the departure of the 4-nitrophenoxide anion. This process has been utilized in various synthetic contexts, including enzyme-mediated reactions where p-nitrophenyl esters serve as surrogate substrates to probe reaction mechanisms by initiating acyl group transfer to an enzyme's active site. nih.govresearchgate.net

| Leaving Group | Conjugate Acid | Approximate pKa | Leaving Group Ability |

|---|---|---|---|

| 4-Nitrophenoxide | 4-Nitrophenol | 7.1 | Good |

| Phenoxide | Phenol (B47542) | 10.0 | Moderate |

| Methoxide | Methanol | 15.5 | Poor |

Protecting Group Strategies: In multi-step organic synthesis, a protecting group is used to temporarily block a reactive functional group to prevent it from interfering with a subsequent reaction. neliti.com The 4-nitrophenyl ester moiety can be involved in strategies for protecting alcohols and amines. emerginginvestigators.org For example, an alcohol or amine can be acylated using a reagent like 4-nitrophenyl chloroformate. emerginginvestigators.org The resulting carbonate or carbamate is stable under certain conditions but can be cleaved to release the original functional group when desired. emerginginvestigators.org The cleavage of these protecting groups is often facilitated by mild basic conditions, which results in the release of 4-nitrophenol. emerginginvestigators.org This release can be monitored spectrophotometrically, as 4-nitrophenol is a bright yellow compound, providing a convenient way to track the deprotection reaction. emerginginvestigators.org

Therefore, this compound can serve as a reagent to introduce the crotonoyl group onto a nucleophilic functional group. The crotonoyl group itself can act as a protecting group or as a reactive handle for further transformations, such as Michael additions.

Future Research Directions and Emerging Paradigms for 2 Butenoic Acid, 4 Nitrophenyl Ester

Exploration of Novel Catalytic Systems (e.g., Organocatalysis, Metal-Free Catalysis) for Reactions Involving the Compound

The reliance on traditional metal-based catalysts in organic synthesis is increasingly being challenged by the development of more sustainable and often less toxic alternatives. Future research on 2-butenoic acid, 4-nitrophenyl ester is set to explore these novel catalytic manifolds.

Organocatalysis: Organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful metal-free approach to mediate chemical reactions. For transformations involving this compound, particularly in conjugate addition reactions, chiral organocatalysts such as proline derivatives or Cinchona alkaloids could be employed to achieve high levels of enantioselectivity. Future work could focus on developing organocatalytic systems for the asymmetric Michael addition of various nucleophiles to the crotonate backbone, a key strategy for constructing chiral molecules.

Metal-Free Catalysis: Beyond organocatalysis, other metal-free catalytic systems are gaining traction. For instance, tetramethylammonium (B1211777) methyl carbonate (TMC) has been identified as an effective metal-free catalyst for transesterification reactions, a process typically reliant on metal salts. eurekalert.org This catalyst avoids the issue of chelation that can deactivate metal catalysts and represents a greener, recyclable option. eurekalert.org The application of such catalysts for the synthesis or transformation of this compound could expand the scope and sustainability of its production. Research into carbon-based materials like graphene or carbon nanotubes as metal-free catalysts for various organic transformations also presents a promising, albeit less explored, avenue. researchgate.net

| Catalyst Type | Potential Reaction | Key Advantages |

| Proline Derivatives | Asymmetric Michael Addition | High enantioselectivity, readily available |

| Cinchona Alkaloids | Conjugate Addition | Metal-free, stereocontrol |

| N-Heterocyclic Carbenes (NHCs) | Annulation Reactions | Unique reactivity pathways |

| Tetramethylammonium Methyl Carbonate (TMC) | Transesterification (Synthesis) | Metal-free, avoids chelation, recyclable eurekalert.org |

Application in Green Chemistry and Sustainable Synthesis Methodologies (e.g., Solvent-Free Reactions, Biocatalytic Pathways)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.org Applying these principles to the synthesis and reactions of this compound is a critical area for future investigation.

Solvent-Free Reactions: A major goal of green chemistry is the reduction or elimination of volatile organic solvents. Performing reactions under solvent-free conditions can lead to increased reaction rates, higher yields, and simplified workup procedures. researchgate.net Future studies could investigate solid-state or melt-phase synthesis of this compound, or its subsequent reactions, potentially using microwave irradiation as an alternative energy source to further enhance reaction efficiency and reduce energy consumption. researchgate.net

Biocatalytic Pathways: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal catalysts for green synthesis. The 4-nitrophenyl ester moiety is an excellent substrate for various hydrolases, such as lipases and proteases. The hydrolysis of the ester bond, which releases the chromogenic 4-nitrophenolate (B89219) anion, is a well-established method for assaying enzyme activity. researchgate.netsemanticscholar.org This reactivity can be harnessed for synthetic purposes. Future research could focus on:

Enzymatic Synthesis: Employing lipases in non-aqueous media to catalyze the esterification of 2-butenoic acid with 4-nitrophenol (B140041), reversing their typical hydrolytic function.

Dynamic Kinetic Resolution: Using enzymes to selectively react with one enantiomer of a chiral nucleophile in an addition reaction to the crotonate, allowing for the synthesis of enantioenriched products.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency